tert-butyl 3-[(prop-2-yn-1-yl)amino]pyrrolidine-1-carboxylate
Description
tert-Butyl 3-[(prop-2-yn-1-yl)amino]pyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a tert-butyl carbamate group at the 1-position and a propargylamine (prop-2-yn-1-yl) substituent at the 3-position. This structure combines the rigidity of the pyrrolidine ring with the reactivity of the propargyl group, making it a valuable intermediate in organic synthesis, particularly in click chemistry and medicinal chemistry applications.
Properties
IUPAC Name |
tert-butyl 3-(prop-2-ynylamino)pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c1-5-7-13-10-6-8-14(9-10)11(15)16-12(2,3)4/h1,10,13H,6-9H2,2-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFEXKEVZPDWCGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)NCC#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-[(prop-2-yn-1-yl)amino]pyrrolidine-1-carboxylate typically involves the following steps:
Amination Reaction: : The starting material, prop-2-yn-1-ylamine, is reacted with a suitable pyrrolidine derivative under controlled conditions to form the intermediate amino-pyrrolidine compound.
Carbonylation: : The intermediate is then subjected to carbonylation using a tert-butyl carbamate derivative to introduce the tert-butyl carboxylate group.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized reactors and catalysts to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-[(prop-2-yn-1-yl)amino]pyrrolidine-1-carboxylate: can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.
Reduction: : Reduction reactions can be performed to reduce functional groups within the molecule.
Substitution: : Substitution reactions can occur at various positions on the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: : Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include:
Oxo Derivatives: : Resulting from oxidation reactions.
Reduced Compounds: : Resulting from reduction reactions.
Substituted Derivatives: : Resulting from substitution reactions.
Scientific Research Applications
Tert-butyl 3-[(prop-2-yn-1-yl)amino]pyrrolidine-1-carboxylate: has several scientific research applications:
Chemistry: : It can be used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : The compound may be used in the study of biological systems and processes, particularly in the context of amino acid derivatives.
Industry: : It can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which tert-butyl 3-[(prop-2-yn-1-yl)amino]pyrrolidine-1-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism would depend on the context in which the compound is used, such as in biological systems or chemical reactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare tert-butyl 3-[(prop-2-yn-1-yl)amino]pyrrolidine-1-carboxylate with structurally related pyrrolidine derivatives, focusing on substituents, molecular properties, and applications.
Table 1: Comparative Analysis of Pyrrolidine Derivatives
Key Observations:
Substituent Diversity :
- The propargylamine group in the target compound () distinguishes it from sulfur-containing analogs (e.g., ) or aromatic heterocycles (e.g., ). This group enables alkyne-azide cycloadditions (click chemistry).
- Compounds with pyridine () or pyrazole () substituents are tailored for biological targeting, such as kinase inhibition ().
Synthetic Utility :
- The methoxy-methylcarbamoyl derivative () is optimized for carbamate-based coupling reactions, whereas the chlorotriazinyl analog () may have been used in covalent binding studies before discontinuation.
Physical Properties :
- The 3,4-dichlorophenylsulfanyl derivative () is isolated as a high-yield (91%) oil, contrasting with crystalline solids like the spiro-pyrrolidine-oxindole analog (melting point 99°C, ).
Biological Relevance: Compounds such as 3-aminopyridinylamino () and benzoxazol-2-ylamino () derivatives are associated with enzyme inhibition or receptor modulation, while the target compound’s propargyl group may enhance metabolic stability in drug candidates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
